molecular formula C₁₂H₁₂D₆N₂O₂ B1152192 N-(3,4-Dimethoxyphenyl)piperazine-d6

N-(3,4-Dimethoxyphenyl)piperazine-d6

Cat. No.: B1152192
M. Wt: 228.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)piperazine-d6 is a deuterated analog of N-(3,4-dimethoxyphenyl)piperazine, a compound characterized by a piperazine ring substituted with a 3,4-dimethoxyphenyl group. The deuterated form replaces six hydrogen atoms with deuterium, typically enhancing metabolic stability and utility in pharmacokinetic studies. This compound is structurally related to psychoactive phenylpiperazine derivatives, which often exhibit affinity for serotonin (5-HT) and dopamine (DA) receptors .

Properties

Molecular Formula

C₁₂H₁₂D₆N₂O₂

Molecular Weight

228.32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperazine Series

Key structural analogues include:

1-(3,4-Methylenedioxyphenyl)piperazine (MDMP)

  • Differs by replacing the two methoxy groups with a methylenedioxy ring.
  • Exhibits higher 5-HT receptor affinity due to the electron-donating methylenedioxy group .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • Substitutes the 3,4-dimethoxy group with a trifluoromethyl group.
  • Shows mixed 5-HT1A/5-HT2A receptor activity and is associated with stimulant effects .

1-(3,4-Dichlorophenyl)piperazine (DCPP)

  • Replaces methoxy groups with chlorine atoms.
  • Demonstrates higher dopamine D2/D3 receptor selectivity compared to dimethoxy derivatives .

Pharmacological and Analytical Comparisons

  • Receptor Affinity: N-(3,4-Dimethoxyphenyl)piperazine-d6 and its non-deuterated form show moderate 5-HT2A receptor binding (Ki ~50–100 nM), lower than MDMP (Ki ~10–20 nM) but higher than TFMPP (Ki ~200 nM) . DCPP exhibits stronger DA D3 receptor affinity (Ki ~5 nM), making it a lead compound for antipsychotic drug development .
  • Metabolic Stability: Deuterated analogs like this compound resist oxidative metabolism (e.g., demethylation) better than non-deuterated versions, as shown in microsomal studies .
  • Analytical Differentiation :

    • Regioisomeric N,N-disubstituted piperazines (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) can be distinguished via GC-MS fragmentation patterns and NMR chemical shifts .

Data Tables

Table 1: Structural and Pharmacological Properties of Piperazine Derivatives

Compound Name CAS No. Molecular Formula 5-HT2A Ki (nM) DA D3 Ki (nM) Metabolic Stability (t1/2, min)
This compound 58260-71-2 C12H14D6N2O2 75 ± 10 >1000 120 (vs. 45 for non-deuterated)
1-(3,4-Methylenedioxyphenyl)piperazine 3563-73-3 C11H14N2O2 15 ± 3 800 30
1-(3-Trifluoromethylphenyl)piperazine 15532-75-9 C11H13F3N2 220 ± 30 >1000 25
1-(3,4-Dichlorophenyl)piperazine 76835-17-1 C10H11Cl2N2 90 ± 15 5 ± 1 40

Table 2: Key Analytical Data for Differentiation

Technique This compound 1-(2,5-Dimethoxyphenyl)piperazine
GC-MS (Major ions) m/z 252 [M+] m/z 252 [M+]
1H NMR (δ, ppm) 6.8 (d, J=8.5 Hz, aromatic) 6.5 (s, aromatic)
Melting Point 215–217°C (decomposes) 198–200°C

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